molecular formula C6H7NO3 B15330071 2-Amino-4-methylfuran-3-carboxylic acid

2-Amino-4-methylfuran-3-carboxylic acid

Cat. No.: B15330071
M. Wt: 141.12 g/mol
InChI Key: FSFWPAFSJDRDIV-UHFFFAOYSA-N
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Description

2-Amino-4-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-methylfuran-3-carboxylic acid typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further hydrolyzed to obtain the desired compound.

Industrial Production Methods: The use of biomass-derived furans as starting materials is a potential avenue for sustainable production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-4-methylfuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-methylfuran-3-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s furan ring and amino group may play crucial roles in these interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-methylfuran-3-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the furan ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other furan derivatives.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-amino-4-methylfuran-3-carboxylic acid

InChI

InChI=1S/C6H7NO3/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9)

InChI Key

FSFWPAFSJDRDIV-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1C(=O)O)N

Origin of Product

United States

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